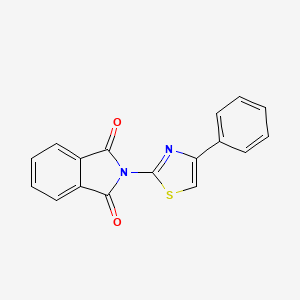

2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione is a compound that has been studied for its potential anti-prostate cancer properties . The structural modification and molecular docking-based screening approaches on thiazole-based isoindolinediones were imposed to find the novel this compound derivatives .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with 4-phenyl-1,3-thiazole, which is then converted to 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. This is followed by a series of reactions to yield the final product .Molecular Structure Analysis

The molecular structure of this compound has been confirmed through single crystal XRD analysis . The compound has a pale yellow color and appears as a powder .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The process starts with 4-phenyl-1,3-thiazole, which undergoes a series of reactions to yield the final product .Physical and Chemical Properties Analysis

The compound is a pale yellow powder . Its melting point is between 127-129°C . The IR (KBr) νmax is 3094, 2928, 2847, 1724 cm -1 .科学的研究の応用

Structural Characterization and Synthesis

- Characterization and NMR Spectroscopy : The structural identity of isoindoline derivatives has been proven using 1D and 2D NMR spectroscopy, demonstrating the correlation between neighboring protons and adjacent carbons, contributing to our understanding of their chemical structure (Dioukhane et al., 2021).

- Synthesis and Crystal Structure : A study on the synthesis and crystal structure of 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione highlights its monoclinic crystal structure and moderate antimicrobial activity, alongside computational studies including density functional theory (DFT) and molecular docking (Ghabbour & Qabeel, 2016).

Pharmacological Evaluation

- Anti-Prostate Cancer Agents : Research into thiazole-based isoindolinediones for anti-prostate cancer applications indicates that certain derivatives exhibit promising antiproliferative activities against prostate cancer cell lines. Computational and molecular docking-based screening approaches have identified compounds with significant activity, providing a basis for the development of novel anti-prostate cancer agents (Saravanan et al., 2017).

Optoelectronic Applications

- Synthesis and Computational Studies : Novel acridin-isoindoline-1,3-dione derivatives have been explored for their optoelectronically significant properties. These studies include the synthesis of compounds and the characterization of their photophysical and thermal properties, as well as computational studies to calculate optical band gaps and frontier molecular orbital energies, indicating their potential in optoelectronic applications (Mane et al., 2019).

Material Science and Catalysis

- Green Catalytic System for Synthesis : An environmentally friendly catalytic system using the water extract of onion peel ash has been developed for the synthesis of isoindoline-1,3-dione derivatives. This method offers a greener alternative by avoiding harmful reagents and showcasing the potential of bio-waste management in the synthesis of important organic compounds (Journal et al., 2019).

作用機序

Target of Action

The primary target of 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Pharmacokinetics

The pharmacokinetic properties of this compound have been predicted in silico . , which suggests good bioavailability.

Result of Action

One of the isoindoline-1,3-dione derivatives was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests potential neuroprotective effects.

生化学分析

Cellular Effects

2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione has been found to exhibit significant effects on various types of cells and cellular processes. For instance, it has been reported to have antiproliferative activities on prostate cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well defined. It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well known. It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-(4-phenyl-1,3-thiazol-2-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O2S/c20-15-12-8-4-5-9-13(12)16(21)19(15)17-18-14(10-22-17)11-6-2-1-3-7-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVNHQZHMQAACS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)

![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)

![N-[4-[4-(5-Bromopyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2957281.png)

![4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2957286.png)

![tert-Butyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2957292.png)

![2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2957293.png)